Deuterium fluoride
Overview
Description
Deuterium fluoride is a useful research compound. Its molecular formula is FH and its molecular weight is 21.012505 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reaction Dynamics and Solvent Interactions
The study of deuterium fluoride's formation and behavior in solution provides insights into the dynamics of chemical reactions and energy transfer processes. For instance, Dunning et al. (2015) employed infrared spectroscopy to investigate the solution-phase formation of this compound from fluorine atoms, revealing that DF vibrates for an extended period before its energy dissipates to the surrounding solvent molecules. This study underscores the resilience of gas-phase reaction dynamics even in polar organic solvents, with the vibrational relaxation of DF and solvent restructuring extending over more than 10 picoseconds, challenging the assumption of immediate energy dissipation in solution-phase reactions (Dunning et al., 2015).
Role in Nuclear Physics and Fusion Research
This compound has been pivotal in nuclear physics, particularly in nuclear fusion research. It has been used in the development of high-power lasers, microwaves, and other technologies crucial for advancing fusion energy. The stability and non-radioactivity of deuterated compounds, such as this compound, make them invaluable in various applications, including biomedical research, pharmaceuticals, and new material development. This broad utility highlights the material's significance beyond its initial military and energy applications, offering potential advancements in civilian technologies (Liu & Liu, 2019).
Insights into Molecular Structure and Dynamics
Research on the structure and behavior of liquid and supercritical this compound provides fundamental insights into molecular interactions and the properties of substances under extreme conditions. For example, Pfleiderer et al. (2000) conducted neutron diffraction studies on this compound across various states, contributing to our understanding of intra- and intermolecular structures and their dependence on temperature and density. This research not only deepens our knowledge of DF but also informs broader scientific inquiries into molecular dynamics and fluid properties under varying conditions (Pfleiderer et al., 2000).
Mechanism of Action
Target of Action
Deuterium fluoride, also known as [2H]hydrogen fluoride, is primarily used in the production of this compound (DF) lasers . The primary target of this compound is the laser system where it acts as a working substance . These lasers are often used in military applications for developing air and missile defense weapon systems .
Mode of Action
The mode of action of this compound involves its interaction with fluorine radicals. During the operation of a DF laser, ethylene is burned in the presence of nitrogen trifluoride in a combustion chamber, which produces free excited fluorine radicals . The mixture of deuterium and helium gas is then injected into an exhaust stream via a nozzle. The deuterium molecules react with the fluorine radicals to produce excited this compound . The excited molecules further undergo stimulated emission in the optical resonating laser region .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the production of lasers. The reaction between deuterium molecules and fluorine radicals leads to the production of excited this compound, which is crucial for the generation of laser light .
Pharmacokinetics
Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health . It has been found that deuteration can slow down the metabolic process and improve the half-life of the drugs . This can lead to improved effectiveness of therapeutics of drugs by prolonging the residence time of the drug in plasma to achieve greater efficacy and alter the rate of metabolism to afford greater tolerability .
Result of Action
The primary result of the action of this compound is the production of laser light. The DF laser is a chemical laser formed by a mixture of fluorine and deuterium gas under controlled conditions . The wavelength of light produced by the DF laser is longer than that of other conventional HF lasers, which facilitates more effective laser transmission .
Action Environment
The action of this compound is influenced by the controlled conditions under which it is used. The production of DF lasers requires specific environmental conditions, including the presence of nitrogen trifluoride and a combustion chamber . The ability of DF lasers to rapidly discard waste heat by convective flow of exhaust gases and store high levels of energy makes them suitable for use in various environments .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, deuterium fluoride interacts with various enzymes, proteins, and other biomolecules . Deuterium, a stable isotope of hydrogen, reacts much slower than protium due to the lower zero-point energy of deuterium-carbon bonds relative to protium-carbon bonds . This lower zero-point energy increases the amount of energy needed for activation of the molecule to its transition state .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . Deuterium, as part of this compound, alters or disrupts numerous physiological processes, as well as the morphology of affected cells or organisms . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with fluorine radicals to produce excited this compound . The excited molecules further undergo stimulated emission in the optical resonating laser region . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. The use of this compound in lasers has been extensively developed, indicating its stability under certain conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High and chronic exposure to deuterium, a component of this compound, can cause cellular apoptosis . At appropriate concentrations, excess deuterium may produce desirable protective effects .
Metabolic Pathways
This compound is involved in various metabolic pathways . Deuterium-labeled tracers, such as [6,6’-2H2]glucose and [2,2,2’-2H3]acetate, have been utilized in deuterium metabolic imaging to detect and quantify different metabolic pathways such as glycolysis, tricarboxylic acid cycle, and fatty acid oxidation .
Transport and Distribution
This compound is transported and distributed within cells and tissues . The transport and distribution process involves a mixture of deuterium and helium gas being injected into an exhaust stream via a nozzle .
Properties
IUPAC Name |
(2H)fluorane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH/h1H/i/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHYYFGTRYWZRS-DYCDLGHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032281 | |
Record name | Deuterium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
21.01250494 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14333-26-7 | |
Record name | Hydrofluoric acid-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14333-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deuterium fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014333267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deuterium fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H]hydrogen fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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